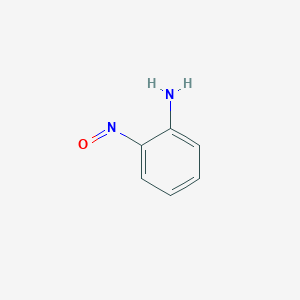

2-Nitrosoaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-nitrosoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-5-3-1-2-4-6(5)8-9/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVQNDRXQVWGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494980 | |

| Record name | 2-Nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104262-59-1 | |

| Record name | 2-Nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitrosoaniline: A Technical Guide to a Reactive Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrosoaniline is an aromatic organic compound that has garnered interest primarily as a reactive intermediate in various chemical syntheses. Unlike its more stable isomer, 2-nitroaniline, this compound is often generated in situ and consumed in subsequent reaction steps. This transient nature means that comprehensive data on its bulk physical and chemical properties are scarce. However, understanding its structure and reactivity is crucial for leveraging its synthetic utility, particularly in the preparation of heterocyclic compounds such as phenazines. This technical guide provides a detailed overview of the available information on this compound and its more stable N-aryl derivatives.

Chemical Structure and Properties

Table 1: Structural and Physical Properties of Selected N-Aryl-2-nitrosoaniline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Stability |

| N-phenyl-2-nitrosoaniline | C₁₂H₁₀N₂O | 198.22 | Not reported | Unstable at higher temperatures[1] |

| N-(2,6-dimethylphenyl)-2-nitrosoaniline | C₁₄H₁₄N₂O | 226.28 | Not reported | Higher thermal stability[1] |

Note: Data for the parent this compound is not available due to its instability.

Synthesis of N-Aryl-2-nitrosoanilines

A general method for the synthesis of N-aryl-2-nitrosoanilines involves the reaction of anilines with nitroarenes in the presence of a strong base. This reaction proceeds via an intermediate σ-adduct.

Experimental Protocol: General Synthesis of N-Aryl-2-nitrosoanilines [1]

-

Reaction Setup: A solution of the chosen aniline derivative and a nitroarene is prepared in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon).

-

Base Addition: A strong base, such as potassium tert-butoxide (t-BuOK), is added portion-wise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with an aqueous solution of an ammonium salt (e.g., NH₄Cl). The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel.

It is important to note that N-aryl-2-nitrosoanilines can be unstable, particularly at elevated temperatures, and are often used immediately in the next synthetic step without full isolation and characterization.[1][2]

Reactivity and Role as a Synthetic Intermediate

The primary synthetic utility of 2-nitrosoanilines lies in their role as intermediates in the synthesis of phenazines, a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[3][4][5][6][7] The synthesis of halogenated phenazines, for instance, utilizes N-aryl-2-nitrosoaniline intermediates which are generated and then cyclized.[3][4][5][6][7]

The workflow for this synthesis is depicted below:

The reactivity of the nitroso group is central to the synthetic applications of 2-nitrosoanilines. Nitroso compounds can react with various reagents. For example, they can be reduced to the corresponding amines or react with nucleophiles.

A generalized reactivity pathway for nitroso compounds is as follows:

Spectroscopic Characterization

Due to the unstable nature of this compound, its comprehensive spectroscopic data are not available in the literature. For its more stable N-aryl derivatives, mass spectrometry has been used to confirm their formation in reaction mixtures.[2] A full characterization, including NMR and IR spectroscopy, would be necessary for any isolated and stable derivative.

Conclusion

This compound is a key reactive intermediate in organic synthesis, particularly in the construction of phenazine scaffolds. Its transient nature makes its isolation and full characterization challenging. Research in this area has primarily focused on the in situ generation and subsequent reaction of N-aryl-2-nitrosoanilines. For drug development professionals and scientists, the value of this compound chemistry lies in its potential to create complex heterocyclic structures that are of interest for their biological activities. Future work may focus on the development of stabilized this compound derivatives or more controlled methods for its in situ generation to expand its synthetic utility.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Nitrosoaniline from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2-nitrosoaniline, a valuable intermediate in organic synthesis, starting from the readily available precursor, aniline. Due to the challenges associated with direct ortho-nitrosation of aniline, this document details a robust, multi-step approach involving the formation and subsequent controlled reduction of an intermediate, 2-nitroaniline. This guide includes detailed experimental protocols for each synthetic step, a summary of quantitative data, and logical workflow diagrams to facilitate a thorough understanding of the process.

Synthetic Strategy Overview

The direct introduction of a nitroso group at the ortho position of aniline is synthetically challenging due to the high reactivity of the amino group and the preferential formation of the para-substituted isomer. The strategy outlined herein circumvents these issues by employing a protection-blocking-nitration-deprotection sequence to first synthesize 2-nitroaniline, followed by a selective reduction to the desired this compound.

The overall synthetic pathway can be summarized as follows:

-

Acetylation of Aniline: Protection of the amino group as an acetamide to modulate its reactivity and steric bulk.

-

Sulfonation of Acetanilide: Blocking of the para position with a sulfonic acid group to direct subsequent electrophilic substitution to the ortho position.

-

Nitration: Introduction of a nitro group at the ortho position of the protected and blocked aniline derivative.

-

Hydrolysis: Removal of the protecting acetyl and blocking sulfonic acid groups to yield 2-nitroaniline.

-

Selective Reduction: Controlled reduction of the nitro group of 2-nitroaniline to the corresponding N-hydroxylamine.

-

Oxidation: Mild oxidation of the N-(2-aminophenyl)hydroxylamine to afford the final product, this compound.

The following diagram illustrates the logical workflow of this synthetic route.

Tautomerism in Aromatic C-Nitroso Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Nitroso-Quinone Oxime Tautomeric Equilibrium

Aromatic C-nitroso compounds, particularly those bearing a hydroxyl group in the ortho or para position, exhibit a fascinating and crucial tautomeric equilibrium between the nitroso form and the quinone oxime form. This dynamic equilibrium is central to their chemical reactivity, spectroscopic properties, and biological activity. Understanding and controlling this equilibrium is of paramount importance in leveraging these compounds for applications in materials science and, most notably, in drug development.

The equilibrium is characterized by the migration of a proton from the hydroxyl group to the oxygen atom of the nitroso group, accompanied by a rearrangement of the π-electron system of the aromatic ring. In the case of o-nitrosophenols, the equilibrium lies between the o-nitrosophenol and the corresponding o-benzoquinone monoxime. Similarly, p-nitrosophenols are in equilibrium with p-benzoquinone monoximes. Generally, the quinone oxime tautomer is the more stable form.[1]

Quantitative Analysis of the Tautomeric Equilibrium

The position of the nitroso-quinone oxime equilibrium is quantified by the equilibrium constant (Keq), which is influenced by factors such as the substitution pattern on the aromatic ring, the solvent, and the temperature. A comprehensive understanding of these influences is critical for predicting the behavior of these compounds in different environments.

| Compound | Solvent | Temperature (°C) | Keq ([Oxime]/[Nitroso]) | Reference |

| 4-Nitrosophenol | Dioxane | 25 | Predominantly quinone oxime | (Theoretical Study) |

| 1-Nitroso-2-naphthol | Chloroform | 25 | > 99 | (NMR Study) |

| 1-Nitroso-2-naphthol | DMSO | 25 | > 99 | (NMR Study) |

| 2-Nitroso-1-naphthol | Chloroform | 25 | ~1 | (NMR Study) |

| 2-Nitroso-1-naphthol | DMSO | 25 | > 99 (Oxime favored) | (NMR Study) |

Note: The quantitative data on Keq values are often dispersed in the literature and can be highly dependent on the specific experimental conditions. The table above provides illustrative examples.

Experimental Protocols for Tautomerism Analysis

The quantitative investigation of the nitroso-quinone oxime tautomerism relies on a combination of synthetic and analytical techniques. Here, we provide detailed methodologies for key experiments.

Synthesis of 1-Nitroso-2-naphthol: A Case Study

1-Nitroso-2-naphthol is a classic example of an aromatic C-nitroso compound that exists almost exclusively in its quinone oxime form in both solution and the solid state.

Materials:

-

2-Naphthol

-

Sodium nitrite (NaNO2)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H2SO4)

-

Ice

-

Distilled water

Procedure:

-

Dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 ml of water. Dilute the solution to 200 ml with water.

-

Add a solution of 5 g of sodium nitrite in a small amount of water to the 2-naphthol solution.

-

Cool the mixture by adding approximately 100 g of crushed ice.

-

Slowly add 140 ml of 10% sulfuric acid with constant stirring, ensuring the temperature is maintained below 5°C.

-

A pale yellow precipitate of 1-nitroso-2-naphthol will form.

-

Allow the mixture to stand for 2 hours to ensure complete precipitation.

-

Filter the precipitate and wash it with cold water until the washings are only slightly acidic.

-

The product can be recrystallized from a suitable solvent like ethanol to yield red needles.

Spectroscopic Analysis

1. Quantitative ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[2][3] The ratio of the two tautomers can be determined by integrating the signals corresponding to specific protons that are unique to each form.

Sample Preparation:

-

Accurately weigh a known amount of the aromatic C-nitroso compound.

-

Dissolve the compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) to a known concentration. The choice of solvent can significantly influence the position of the tautomeric equilibrium.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum at a constant, known temperature.

-

Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the protons of interest) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.[4]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

-

Identify well-resolved signals that are characteristic of each tautomer. For example, the chemical shift of the hydroxyl proton or specific aromatic protons can differ significantly between the nitroso and quinone oxime forms.

-

Carefully integrate the selected signals.

-

The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the tautomers.

-

The equilibrium constant (Keq) can then be calculated as the ratio of the concentration of the quinone oxime form to the nitroso form.

2. UV-Vis Spectrophotometry

Procedure:

-

Solvent Selection: Choose a solvent in which both tautomers are stable and have distinct, non-overlapping absorption bands if possible.

-

Preparation of Standard Solutions: If the pure tautomers can be isolated or their molar absorptivities (ε) are known, prepare a series of standard solutions of known concentrations.

-

Measurement of Molar Absorptivities: Measure the absorbance of the standard solutions at the λmax of each tautomer to determine their respective molar absorptivity coefficients.

-

Analysis of the Tautomeric Mixture:

-

Prepare a solution of the aromatic C-nitroso compound of known total concentration.

-

Measure the UV-Vis spectrum of the solution.

-

The total absorbance at a given wavelength will be the sum of the absorbances of the two tautomers (Beer-Lambert Law).

-

By measuring the absorbance at two different wavelengths (ideally at the λmax of each tautomer), a system of two simultaneous equations with two unknowns (the concentrations of the two tautomers) can be set up and solved.

-

-

Calculation of Keq: Once the equilibrium concentrations of both tautomers are determined, the equilibrium constant can be calculated.

Computational Chemistry in Tautomerism Studies

Computational chemistry provides a powerful avenue for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[8][9] Density Functional Theory (DFT) and ab initio methods are commonly employed for this purpose.

A typical computational workflow involves:

-

Structure Optimization: The geometries of both the nitroso and quinone oxime tautomers are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvation Effects: The influence of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Calculation of Relative Free Energies: The relative Gibbs free energies of the two tautomers are calculated, taking into account the electronic energies, ZPVE, thermal corrections, and solvation energies.

-

Prediction of Keq: The equilibrium constant is then predicted from the calculated difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(Keq).

Visualizing Workflows and Relationships

Synthesis and Analysis Workflow

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. m.youtube.com [m.youtube.com]

The Dimerization of 2-Nitrosoaniline and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic C-nitroso compounds, a class of molecules characterized by a nitroso group attached to an aromatic ring, exhibit a fascinating and reversible dimerization to form azodioxy compounds. This equilibrium between the monomeric and dimeric states is influenced by electronic and steric factors, solvent polarity, and temperature. This technical guide provides an in-depth exploration of the dimerization of 2-nitrosoaniline and its derivatives, compounds of interest in various fields, including medicinal chemistry and materials science. This document outlines the synthesis of the monomeric species via controlled oxidation of the parent aniline, details the mechanism and thermodynamics of the dimerization process, and provides representative experimental protocols and characterization data. Due to the limited availability of specific data for this compound, information from closely related ortho-substituted nitrosobenzenes is utilized for illustrative purposes.

Introduction

The monomer-dimer equilibrium of aromatic nitroso compounds is a well-documented phenomenon. The monomeric form is typically a colored species (blue or green), while the dimer, an azodioxy compound, is often colorless or pale yellow. This reversible dimerization is a key characteristic of this class of compounds and plays a crucial role in their reactivity and potential applications. This compound, with its ortho-amino substituent, presents an interesting case study due to the electronic influence of the amino group on the nitroso moiety and the potential for intramolecular interactions. Understanding the dynamics of its dimerization is essential for harnessing its chemical properties.

Synthesis of this compound

The primary route for the synthesis of this compound is the controlled oxidation of its parent amine, 1,2-diaminobenzene (o-phenylenediamine). The key challenge in this synthesis is to prevent over-oxidation to the corresponding nitro compound or the formation of phenazine derivatives, which can occur under harsh oxidizing conditions.

General Reaction Pathway

The oxidation of o-phenylenediamine to this compound involves the selective oxidation of one of the amino groups to a nitroso group.

Caption: General oxidation of o-phenylenediamine.

Common oxidizing agents for this transformation include Caro's acid (peroxymonosulfuric acid) or hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions must be carefully controlled, particularly temperature and the rate of addition of the oxidant, to favor the formation of the nitroso intermediate.

Illustrative Experimental Protocol (Adapted from general procedures)

Disclaimer: The following protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

1,2-Diaminobenzene (o-phenylenediamine)

-

Caro's acid (prepared by carefully adding potassium persulfate to concentrated sulfuric acid) or 30% Hydrogen Peroxide

-

Sulfuric acid (if using H₂O₂)

-

Diethyl ether or other suitable organic solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1,2-diaminobenzene in a suitable solvent, such as a mixture of diethyl ether and sulfuric acid, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled solution of the oxidizing agent (e.g., Caro's acid or H₂O₂) dropwise to the stirred solution of the aniline, maintaining the temperature below 5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The appearance of a colored spot (typically blue or green) indicates the formation of the nitroso monomer.

-

Once the reaction is complete, carefully neutralize the excess acid by washing the organic layer with a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

The solvent can be removed under reduced pressure at low temperature to yield the crude this compound, which may exist as a mixture of monomer and dimer.

Note: Due to the potential instability of the nitroso monomer, it is often generated and used in situ or isolated carefully at low temperatures.

The Dimerization Process

This compound, like other aromatic nitroso compounds, exists in equilibrium with its dimer, a 2,2'-diaminoazodioxybenzene. This dimerization is a reversible process.

Caption: Monomer-dimer equilibrium of this compound.

Mechanism of Dimerization

The dimerization is thought to proceed through a biradical mechanism. Two monomeric nitrosoaniline molecules align, and a nitrogen-nitrogen bond is formed. The stability of the resulting azodioxy structure is a driving force for the dimerization.

Factors Influencing the Equilibrium

-

Electronic Effects: Electron-donating groups on the aromatic ring, such as the amino group in this compound, can influence the electron density at the nitroso group and affect the stability of the monomer and dimer.

-

Steric Effects: Bulky ortho substituents can hinder the approach of two monomer molecules, thereby shifting the equilibrium towards the monomeric form.

-

Solvent Polarity: The position of the equilibrium is sensitive to the solvent. More polar solvents may favor the more polar dimer.

-

Temperature: The dimerization is typically an exothermic process. Therefore, lower temperatures favor the formation of the dimer, while higher temperatures shift the equilibrium towards the monomer.

Quantitative Data

| Compound | Solvent | K (M⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 2-Methylnitrosobenzene | CDCl₃ | - | -38.5 | -105 |

| 2-Chloronitrosobenzene | CDCl₃ | - | -42.7 | -113 |

| 2-Methoxynitrosobenzene | CDCl₃ | - | -35.1 | -96 |

Table 1: Thermodynamic Parameters for the Dimerization of Ortho-Substituted Nitrosobenzenes (Illustrative Data) . Note: The absence of a specific equilibrium constant (K) is due to the complexity of the monomer-dimer mixture at equilibrium. The thermodynamic parameters are often determined through variable temperature NMR studies.

Spectroscopic Characterization

The monomer-dimer equilibrium can be readily studied using spectroscopic techniques such as NMR and UV-Vis spectroscopy.

NMR Spectroscopy

Proton and carbon NMR are powerful tools for characterizing both the monomer and the dimer. The chemical shifts of the aromatic protons and carbons are sensitive to whether the nitroso group is in its monomeric or dimeric form. In many cases, at room temperature, separate signals for both species can be observed, allowing for the determination of the equilibrium constant.

Illustrative ¹H NMR Data for Ortho-Substituted Nitrosobenzenes:

| Compound | Form | Aromatic Protons (ppm) |

| 2-Methylnitrosobenzene | Monomer | ~7.0 - 7.8 |

| Dimer | ~6.8 - 7.5 | |

| 2-Chloronitrosobenzene | Monomer | ~7.2 - 8.0 |

| Dimer | ~7.0 - 7.7 |

Table 2: Representative ¹H NMR Chemical Shift Ranges for Monomeric and Dimeric Ortho-Substituted Nitrosobenzenes.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides a clear distinction between the monomer and the dimer. The monomeric nitroso compounds typically exhibit a characteristic absorption in the visible region (around 600-800 nm), which is responsible for their blue or green color. The dimer, being colorless or yellow, does not absorb significantly in this region but shows absorptions in the UV region.

Illustrative UV-Vis Absorption Data:

| Form | λ_max (nm) | Molar Absorptivity (ε) |

| Aromatic Nitroso Monomer | ~300-320 (π→π) | ~5000-10000 |

| ~650-750 (n→π) | ~20-60 | |

| Aromatic Azodioxy Dimer | ~280-300 | ~10000-15000 |

Table 3: Typical UV-Vis Absorption Maxima for Aromatic Nitroso Monomers and their Dimers.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Studying Dimerization

Caption: Workflow for dimerization analysis.

Conclusion

The dimerization of this compound and its derivatives is a dynamic process governed by a delicate balance of electronic, steric, and environmental factors. While specific quantitative data for this compound remains elusive in the literature, the principles governing the dimerization of aromatic nitroso compounds provide a strong framework for understanding its behavior. The synthesis of this compound via controlled oxidation of o-phenylenediamine is a viable but challenging route that requires careful optimization to avoid side reactions. The characterization of the monomer-dimer equilibrium is readily achievable through standard spectroscopic techniques, offering a valuable system for studying reversible covalent bond formation. Further research into the specific properties of this compound and its derivatives will undoubtedly contribute to their potential applications in various scientific and industrial domains.

Spectroscopic Characterization of 2-Nitrosoaniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Nitrosoaniline. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this and related aromatic nitroso compounds. This document outlines the expected spectroscopic data, detailed experimental protocols for its acquisition, and a generalized workflow for characterization.

Disclaimer: Experimentally verified spectroscopic data for this compound is not widely available in the public domain. The data presented in this guide is a combination of information from related compounds and theoretical predictions based on the chemical structure of this compound. Researchers should verify their own experimental findings against these expected values.

Spectroscopic Data Summary

The following table summarizes the anticipated spectroscopic data for this compound across various analytical techniques. These values are estimations based on data from analogous aromatic nitroso and aniline compounds.

| Spectroscopic Technique | Parameter | Expected Value/Observation |

| UV-Visible Spectroscopy | λmax (in Ethanol) | ~315 nm (π → π* transition of the aromatic system) |

| ~375 nm (n → π* transition of the nitroso group) | ||

| ~700-750 nm (n → π* transition of the monomeric nitroso group, often weak and solvent-dependent) | ||

| Infrared (IR) Spectroscopy | Vibrational Frequency (ν) | 3400-3300 cm⁻¹ (N-H stretching of the amine group) |

| 1620-1580 cm⁻¹ (N-H bending of the amine group) | ||

| ~1500 cm⁻¹ (N=O stretching of the monomeric nitroso group) | ||

| 1400-1250 cm⁻¹ (N=O stretching of the dimeric nitroso group, if present) | ||

| 1300-1200 cm⁻¹ (C-N stretching) | ||

| ¹H NMR Spectroscopy | Chemical Shift (δ) in CDCl₃ | 7.5-7.0 ppm (multiplet, 4H, aromatic protons) |

| 5.5-6.5 ppm (broad singlet, 2H, -NH₂ protons) | ||

| ¹³C NMR Spectroscopy | Chemical Shift (δ) in CDCl₃ | ~150-160 ppm (C-NO) |

| ~145-150 ppm (C-NH₂) | ||

| 135-115 ppm (aromatic carbons) | ||

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z = 122.05 |

| Key Fragmentation Peaks | m/z = 92 ([M-NO]⁺) | |

| m/z = 93 ([M-NOH]⁺) | ||

| m/z = 65 (loss of N₂O) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption maxima of this compound.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound sample

-

Ethanol (spectroscopic grade)

Procedure:

-

Prepare a stock solution of this compound in spectroscopic grade ethanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) using the same solvent.

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the scanning range from 200 nm to 800 nm.

-

Fill a quartz cuvette with the blank solvent (ethanol) and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory

-

This compound sample (solid)

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the resulting spectrum to identify characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of this compound.

Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

This compound sample

-

Pipettes

Procedure:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of CDCl₃ containing TMS in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's sample holder.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the TMS peak at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

This compound sample

-

Solvent for sample introduction (e.g., methanol or acetonitrile)

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used for a solid sample.

-

Set the mass spectrometer parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-200).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Logical Relationship for Spectroscopic Data Interpretation

The following diagram illustrates the logical flow of how data from different spectroscopic techniques are integrated to confirm the structure of this compound.

Caption: Logical flow for the integration of multi-technique spectroscopic data to elucidate the structure of this compound.

Solid-State Reactivity of Aromatic C-Nitroso Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aromatic C-nitroso compounds are a fascinating class of molecules characterized by their distinctive solid-state reactivity, primarily revolving around a monomer-dimer equilibrium. In the solid phase, these compounds predominantly exist as dimeric azodioxides, which can be either colorless or pale yellow. However, upon exposure to specific stimuli such as UV light at cryogenic temperatures, these dimers can dissociate into their corresponding intensely colored (blue or green) monomeric forms.[1][2] This reversible transformation, involving the formation and cleavage of a single nitrogen-nitrogen bond, presents a unique model system for investigating the mechanisms of organic solid-state reactions.[1][3] The reactivity of these compounds is highly sensitive to the crystalline environment, including factors like crystal packing, defects, and phase transformations, a concept known as topotactic control.[1] This guide provides an in-depth exploration of the core aspects of the solid-state reactivity of aromatic C-nitroso compounds, detailing experimental methodologies and presenting quantitative data for a comprehensive understanding.

Dimerization and Monomer-Dimer Equilibrium

The most prominent feature of aromatic C-nitroso compounds in the solid state is their propensity to dimerize, forming azodioxides. This dimerization is a reversible process, and an equilibrium exists between the monomeric and dimeric forms.[4][5] In the solid state, the equilibrium is heavily shifted towards the dimer.[4] The dimers can exist as Z (cis) and E (trans) isomers, with the E-isomer generally being more prevalent in the solid state.[4][6]

The monomeric form can be generated in the solid state by the photodissociation of the azodioxy dimers. This process is typically carried out by irradiating the crystalline solid with UV light (e.g., 254 nm) at cryogenic temperatures (10–12 K).[1] The subsequent thermal re-dimerization can be initiated by slow warming.[1][3] This photochromic and thermochromic behavior makes these compounds interesting for potential applications as molecular switches.[2][4][7]

Certain structural features can influence the monomer-dimer equilibrium. For instance, aromatic C-nitroso compounds bearing strong electron-donating substituents in the para-position, such as in p-nitrosoanisoles and p-nitrosoanilines, have a greater tendency to exist in the monomeric form even in the solid state.[1]

Z/E Isomerization of Azodioxides

In solution and the gas phase, the interconversion between Z- and E-isomers of azodioxides is a two-step process involving dissociation into monomers followed by re-dimerization.[1] However, in the solid state, the topochemical principles govern the reaction pathway. It has been proposed that the solid-state isomerization of azodioxides proceeds through a "torsional" transition state, similar to other cis-trans isomerizations in the solid phase, rather than through monomer formation.[7]

Experimental Protocols

The study of the solid-state reactivity of aromatic C-nitroso compounds employs a variety of analytical techniques to characterize the structures and monitor the transformations.

Synthesis of Aromatic C-Nitroso Compounds

Several synthetic routes are available for the preparation of aromatic C-nitroso compounds. Common methods include:

-

Oxidation of primary aromatic amines: This can be achieved using reagents like Caro's acid (peroxymonosulfuric acid).[5]

-

Reduction of aromatic nitro compounds: A partial reduction of a nitro group to a hydroxylamine, followed by oxidation, yields the nitroso compound.[5][8] A modern approach involves the electrochemical reduction of nitroaromatics.[9]

-

Direct nitrosation: Tertiary aromatic amines can be directly nitrosated using nitrous acid to yield para-nitroso derivatives.[9][10] Another method involves the electrophilic ipso-substitution of trimethylsilyl-substituted benzene derivatives using NOBF4.[11]

-

Photochemical Rearrangement: A continuous flow photochemical rearrangement of o-nitrophenylimines offers a modern route to nitrosoarenes.[12]

General Protocol for Oxidation of an Aniline Derivative:

-

Prepare a biphasic solution of the aniline derivative in an appropriate organic solvent and an aqueous solution of an oxidizing agent (e.g., potassium peroxymonosulfate).

-

Stir the mixture vigorously at a controlled temperature (e.g., 0-5 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na2SO4).

-

Remove the solvent under reduced pressure.

-

Purify the product by sublimation or steam distillation to obtain the nitrosobenzene derivative, which often appears as a green liquid that solidifies into a colorless solid upon dimerization.[5]

Solid-State Photodissociation and Thermal Dimerization

Protocol for Cryogenic Photodissociation and Thermal Re-dimerization:

-

A crystalline sample of the aromatic azodioxide is cooled to a cryogenic temperature (e.g., 10-12 K) in a suitable cryostat.

-

The sample is irradiated with a UV light source (e.g., a 254 nm mercury lamp). The formation of the colored monomer can be observed visually.[1]

-

The progress of the photodissociation can be monitored spectroscopically, for instance, using time-resolved IR spectroscopy.[1]

-

After significant monomer formation, the UV source is turned off.

-

The sample is then slowly warmed. The re-dimerization process can be followed by monitoring the disappearance of the monomer's characteristic spectroscopic signals.[1][3]

Analytical Techniques

-

X-ray Diffraction (XRD): Single-crystal and powder XRD are crucial for determining the crystal structures of both the monomeric and dimeric forms, providing insights into the molecular packing and the geometric constraints that govern solid-state reactivity.[1][13]

-

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy is a powerful tool for following the kinetics of solid-state reactions, such as the dimerization of nitroso monomers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 13C and 17O NMR, can provide valuable information about the electronic structure and orientation of the nitroso group in the solid state.[14][15] Solution-state NMR is used to study the monomer-dimer equilibrium in solution.[4]

-

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) can be used to study the thermal behavior of these compounds, including phase transitions and the thermodynamics of dimerization.[16]

Quantitative Data

The following table summarizes key quantitative data related to the solid-state properties and reactivity of aromatic C-nitroso compounds.

| Property | Compound/System | Value | Technique | Reference |

| N-N Double Bond Energy in Azodioxides | General | ~120 kJ·mol⁻¹ | Calculation | [1] |

| N=O Bond Length | Nitrosobenzene | 1.223 Å | Calculation | [2] |

| C-N Bond Length | Nitrosobenzene | 1.441 Å | Calculation | [2] |

| Dimerization Enthalpy (ΔH°) | Nitrosobenzene (gas phase) | -26.21 kJ·mol⁻¹ (E-isomer) | Calculation | [17] |

| Dimerization Gibbs Free Energy (ΔG°) | Nitrosobenzene (gas phase) | 30.08 kJ·mol⁻¹ (E-isomer) | Calculation | [17] |

| N-N Bond Length in Dimer | 2,6-diethoxycarbonyl-3,5-dimethyl-4-nitrosophenol dimer | 1.29 Å | X-ray Diffraction | [13] |

Reaction Pathways and Workflows

The solid-state reactivity of aromatic C-nitroso compounds can be visualized through the following diagrams.

References

- 1. mdpi.com [mdpi.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Sol… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Nitrosobenzene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Intramolecular Redox Reactions in Nitrosoaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of intramolecular redox reactions in nitrosoaniline derivatives. This class of reactions is of significant interest in organic synthesis and medicinal chemistry, offering pathways to novel heterocyclic structures and potential drug candidates.

Core Concepts: Intramolecular Redox Reactions in Nitroaromatics

Intramolecular redox reactions in nitroaromatic compounds, particularly nitroaniline derivatives, involve the internal transfer of electrons from a reducing moiety to a nitro group within the same molecule. This process typically results in the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, with the concomitant oxidation of another part of the molecule. These reactions are often facilitated by the presence of a base or a catalyst and can lead to the formation of cyclic products through subsequent intramolecular condensation or cyclization steps.

A key example is the transformation of ortho-substituted nitroanilines, where the proximity of the reacting groups facilitates the intramolecular process. These reactions are valuable for the synthesis of various nitrogen-containing heterocycles.

Key Intramolecular Redox Reaction: Formation of 4,6-dinitro-2-nitrosoaniline

A significant example of an intramolecular redox reaction in a nitroaniline derivative is the formation of 4,6-dinitro-2-nitrosoaniline from esters and amides of 2-(2,4,6-trinitrophenyl)amino carboxylic acids. This reaction proceeds in the presence of a base, such as methoxide ion in methanol.

Reaction Mechanism

The proposed mechanism for this transformation involves an initial deprotonation at the α-carbon of the amino acid side chain by the base. This is followed by an intramolecular nucleophilic attack of the resulting carbanion on the ortho-nitro group. A subsequent rearrangement and elimination lead to the formation of the nitroso group and the cleavage of the side chain.

Diagram: Proposed Mechanism for the Formation of 4,6-dinitro-2-nitrosoaniline

Caption: Proposed reaction pathway for the base-catalyzed intramolecular redox reaction.

Quantitative Data

Based on available literature abstracts, the reaction of methyl and ethyl esters of N-(2,4,6-trinitrophenyl)glycine and N-(2,4,6-trinitrophenyl)α-alanine with methoxide ion in methanol yields 4,6-dinitro-2-nitrosoaniline. In the case of N-(2,4,6-trinitrophenyl)glycine methylamide, the reaction produces the nitroso compound along with a 12% yield of a spiro adduct.

| Starting Material | Product(s) | Yield |

| Methyl/Ethyl esters of N-(2,4,6-trinitrophenyl)glycine | 4,6-dinitro-2-nitrosoaniline | N/A |

| Methyl/Ethyl esters of N-(2,4,6-trinitrophenyl)α-alanine | 4,6-dinitro-2-nitrosoaniline | N/A |

| N-(2,4,6-trinitrophenyl)glycine methylamide | 4,6-dinitro-2-nitrosoaniline & Spiro adduct | N/A & 12% |

Note: Detailed yield information is not available in the accessed literature abstracts.

Experimental Protocol

A detailed experimental protocol for this specific reaction is not available in the public domain abstracts. However, a general procedure can be inferred:

-

Dissolution: The N-(2,4,6-trinitrophenyl)amino acid derivative is dissolved in methanol.

-

Base Addition: A solution of sodium methoxide in methanol is added to the reaction mixture.

-

Reaction: The reaction is stirred at a specified temperature for a set duration.

-

Work-up: The reaction mixture is quenched, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Other Intramolecular Redox Reactions in Nitroaniline Derivatives

Several other classes of intramolecular redox reactions involving nitroaniline derivatives have been reported, primarily leading to the synthesis of heterocyclic compounds.

Reductive Cyclization of o-Nitroanilines to Benzimidazoles

A common and well-documented intramolecular redox reaction is the reductive cyclization of o-nitroanilines in the presence of a reducing agent and a carbonyl compound (aldehyde or orthoester) to form benzimidazoles.

Diagram: Experimental Workflow for Benzimidazole Synthesis

Caption: General workflow for the one-pot synthesis of benzimidazoles.

Method A: Using Sodium Dithionite

-

Mixing: A solution of the o-nitroaniline and an aldehyde in ethanol is prepared.

-

Reduction & Cyclization: Sodium dithionite (Na2S2O4) is added, and the mixture is heated.

-

Isolation: The product, a 2-substituted N-H benzimidazole, is isolated after an appropriate work-up.

Method B: Using Pd/C Catalysis

-

Mixing: The 2-nitroaniline and an orthoester are dissolved in methanol.

-

Catalysis: A catalytic amount of Pd/C and acetic acid are added.

-

Reduction: The reaction is carried out under a hydrogen atmosphere at room temperature.

-

Isolation: The catalyst is filtered off, and the product is isolated from the filtrate.

| Reducing System | Substrates | Product | Yield Range |

| Na2S2O4 | o-Nitroanilines and various aldehydes | 2-Substituted Benzimidazoles | High |

| Pd/C, H2 | 2-Nitroanilines and orthoesters | Benzimidazoles | High |

Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols

An iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols provides a route to quinoxaline derivatives. In this intramolecular redox process, the diol acts as the hydrogen donor for the reduction of the nitro group.

| Catalyst System | Substrates | Product | Yield Range |

| Iron complex | 2-Nitroanilines and vicinal diols | Quinoxaline derivatives | 49-98% |

Conclusion

Intramolecular redox reactions of nitrosoaniline derivatives represent a powerful tool in synthetic organic chemistry. These reactions provide efficient routes to a variety of functionalized and heterocyclic compounds. The choice of starting material, reaction conditions, and catalysts can be tailored to achieve specific synthetic goals. Further research into the mechanisms and applications of these reactions is likely to uncover new synthetic methodologies and lead to the development of novel molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and professionals working in these fields.

An In-depth Technical Guide to the Electronic Structure of Nitrosoaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic structure of ortho-, meta-, and para-nitrosoaniline isomers. Understanding the electronic properties of these molecules is crucial for applications in medicinal chemistry, materials science, and drug development, where molecular interactions are governed by electron distribution and energy levels. This document synthesizes theoretical principles with available experimental data, offering a comprehensive resource for professionals in the field.

Introduction to Nitrosoaniline Isomers

Nitrosoanilines are aromatic compounds containing both an amino (-NH₂) and a nitroso (-NO) group attached to a benzene ring. The relative positions of these substituents give rise to three structural isomers: ortho (o-), meta (m-), and para (p-nitrosoaniline). The interplay between the electron-donating amino group and the electron-withdrawing nitroso group creates unique electronic landscapes for each isomer, significantly influencing their chemical reactivity, spectroscopic properties, and potential as pharmacophores.

The para-isomer, in particular, exhibits a pronounced intramolecular charge transfer (ICT) from the amino to the nitroso group, a phenomenon that is central to its electronic behavior. The electronic structure of these isomers dictates their dipole moments, ionization potentials, electron affinities, and spectroscopic signatures.

Theoretical Framework: Substituent Effects

The electronic properties of the nitrosoaniline isomers are primarily governed by the combination of resonance (mesomeric) and inductive effects of the amino and nitroso groups.

-

Amino Group (-NH₂): Acts as a strong electron-donating group through resonance (+R effect) by delocalizing its lone pair of electrons into the benzene ring. It has a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of nitrogen.

-

Nitroso Group (-NO): Functions as an electron-withdrawing group through both resonance (-R effect) and induction (-I effect).

The positioning of these groups determines the extent of electronic communication:

-

o- and p-Nitrosoaniline: The amino and nitroso groups are in positions that allow for direct resonance interaction. This leads to a significant delocalization of electron density from the amino group to the nitroso group through the π-system of the benzene ring. This ICT is most pronounced in the para-isomer due to the linear alignment of the donor and acceptor groups.

-

m-Nitrosoaniline: The substituents are not in direct conjugation. Therefore, the resonance effect between them is disrupted. The electronic properties are primarily influenced by inductive effects and resonance between each group and the ring independently.

This difference in electronic communication leads to distinct ground-state and excited-state properties for each isomer.

Quantitative Electronic Properties

While comprehensive experimental data for all three parent nitrosoaniline isomers is sparse in the literature, extensive studies on derivatives, particularly N,N-dimethyl-p-nitrosoaniline, provide valuable insights. The following tables summarize the available quantitative data.

Table 1: Experimental Electronic Properties of N,N-Dimethyl-p-nitrosoaniline

| Property | Value | Method | Reference |

| N1s Binding Energy (NO) | ~401.5 eV | XPS | [1] |

| N1s Binding Energy (N(CH₃)₂) | ~399.7 eV | XPS | [1] |

| O1s Binding Energy | ~532.5 eV | XPS | [1] |

| Dipole Moment (in Benzene) | 6.89 D | Dielectric Constant Measurement | [2] |

| UV-Vis λmax (in Alcohol) | 234 nm, 273 nm, 305 nm, 314 nm | UV-Vis Spectroscopy | [3] |

Table 2: Calculated Electronic Properties of Nitroaniline Isomers (Illustrative)

| Isomer | Dipole Moment (D) | Ionization Potential (eV) | Electron Affinity (eV) |

| o-Nitroaniline | ~4.3 | ~8.3 | ~0.6 |

| m-Nitroaniline | ~5.2 | ~8.5 | ~0.5 |

| p-Nitroaniline | ~6.9 | ~8.1 | ~0.8 |

Data is illustrative and based on typical computational results for nitroanilines. The trend of the dipole moment in nitroanilines (p > m > o) is well-documented and is expected to be similar for nitrosoanilines due to the analogous push-pull electronic effects.[4][5]

Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption maxima (λmax) corresponding to π → π* and n → π* transitions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the nitrosoaniline isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1 to 20 µg/mL.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

-

Measurement:

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the second cuvette with the sample solution.

-

Place the cuvettes in the respective holders in the spectrophotometer.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Acquire the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the core-level binding energies of the constituent elements (C, N, O), providing information about the chemical environment and oxidation states.

Methodology:

-

Sample Preparation:

-

For solid samples, press the material into a pellet or mount the powder on a sample holder using conductive carbon tape.

-

Ensure the sample is ultra-high vacuum (UHV) compatible. For vapor-phase measurements, the sample is heated in a specialized inlet system.[1]

-

-

Instrumentation:

-

Use an XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV).

-

The system should include a hemispherical electron energy analyzer and an ion gun for surface cleaning (if necessary).

-

-

Measurement:

-

Introduce the sample into the UHV analysis chamber.

-

Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present.

-

Acquire high-resolution spectra for the C 1s, N 1s, and O 1s core levels.

-

-

Data Analysis:

-

Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

-

Perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical states of each element. For the N 1s spectrum of nitrosoaniline, this would involve resolving the contributions from the amino and nitroso nitrogen atoms.[1]

-

Calculate the relative atomic concentrations from the peak areas using appropriate sensitivity factors.

-

Visualizations

Workflow for Electronic Structure Analysis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solvent influence on dipole moment and charge-transfer effects in π-electron systems. N,N-dimethyl-p-nitrosoaniline - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrosoaniline is a reactive aromatic compound of interest in chemical synthesis and potentially as an intermediate in various biological and environmental processes. Understanding its stability and decomposition pathways is crucial for its safe handling, storage, and for predicting its fate in different environments. This technical guide provides a comprehensive overview of the current knowledge on the stability of this compound, detailing its decomposition under thermal, photochemical, and pH-driven conditions. This document summarizes available quantitative data, outlines experimental protocols for stability assessment, and visualizes the key decomposition pathways.

Introduction

This compound (C₆H₆N₂O) is an aromatic compound characterized by a nitroso group (-N=O) positioned ortho to an amino group (-NH₂) on a benzene ring. This substitution pattern imparts unique chemical reactivity and makes the molecule susceptible to various degradation processes. The proximity of the electron-donating amino group and the electron-withdrawing nitroso group influences the electronic structure of the molecule, impacting its stability. A thorough understanding of the stability and decomposition of this compound is paramount for applications in organic synthesis, as well as for assessing its potential toxicological and environmental impact, particularly as N-nitroso compounds are a class of molecules known for their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| Appearance | Expected to be a colored solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Expected to have limited solubility in water, soluble in organic solvents |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and pH. While specific quantitative data for this compound is scarce in publicly available literature, the stability of related N-nitroso compounds provides valuable insights.

Thermal Stability

N-nitroso compounds can undergo thermal decomposition. For related compounds, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the standard methods to assess thermal stability. These techniques can determine decomposition temperatures, rates of degradation, and product lifetimes.[1] For imidazoline/dimethyl succinate hybrids, a class of related compounds, thermal stability was observed up to 200–208 °C under inert conditions and up to 191–197 °C under oxidizing conditions.[2] While specific TGA/DSC data for this compound is not available, it is expected to decompose at elevated temperatures.

Photochemical Stability

Aromatic nitroso compounds are known to be sensitive to light. The photolysis of N-nitrosamines is a recognized decomposition pathway, particularly in aqueous solutions exposed to sunlight.[3] The quantum yield of decomposition is a key parameter in assessing photochemical stability. While the quantum yield for this compound has not been explicitly reported, studies on related N-nitrosodimethylamine (NDMA) show a constant quantum yield of approximately 0.3 over a pH range of 2-8, which drops significantly in alkaline conditions.[3][4] The primary photochemical process for N-methyl-N-nitrosoanilines involves N-N bond fission.[5] It is highly probable that this compound exhibits similar photosensitivity.

pH-Dependent Stability

The stability of N-nitroso compounds is highly dependent on pH.

-

Acidic Conditions: In acidic solutions, N-nitroso compounds can undergo denitrosation, which is the cleavage of the N-N bond to release nitric oxide and the corresponding amine.[3][4] This reaction is often catalyzed by nucleophiles.[3] For N-nitroso-2-pyrrolidone, decomposition in mildly acidic solutions proceeds through both denitrosation and deamination pathways, with a rate-limiting protonation step.[6] It is expected that this compound will also be susceptible to acid-catalyzed decomposition.

-

Neutral and Basic Conditions: In neutral and alkaline solutions, N-nitroso compounds are generally more stable than in acidic conditions.[7] However, decomposition can still occur. For instance, N-nitroso-2-pyrrolidone decomposes in neutral and alkaline solutions via hydrolysis, a reaction catalyzed by basic species.[8] The photolysis quantum yields of NDMA are observed to decrease significantly at pH values above 8.[3][4]

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, including reduction, oxidation, and rearrangement, depending on the conditions.

Reduction

The nitroso group is susceptible to reduction. The catalytic reduction of the related compound 2-nitroaniline to the less toxic o-phenylenediamine is a well-studied process, often employing reducing agents like sodium borohydride in the presence of a catalyst.[9] A similar reduction of the nitroso group of this compound would yield o-phenylenediamine.

Caption: Reduction pathway of this compound.

Oxidation

Oxidation of the amino group or the nitroso group can lead to a variety of products. The oxidation of aniline, a related compound, can yield nitrobenzene, azoxybenzene, and benzoquinones.[10] The oxidation of this compound could potentially lead to 2-nitroaniline or other coupled products. The oxidation of 2-nitropropane by horseradish peroxidase involves the formation of radical species and hydrogen peroxide.[11]

Caption: Potential oxidation pathway of this compound.

Decomposition in Acidic Media

Under acidic conditions, the primary decomposition pathway for N-nitroso compounds is denitrosation.[3][4] This involves protonation of the nitroso group, followed by nucleophilic attack and cleavage of the N-N bond to release the amine and a nitrosyl species.

Caption: Proposed acidic decomposition of this compound.

Experimental Protocols

A comprehensive stability study of this compound would involve a combination of analytical techniques to monitor its degradation and identify the resulting products.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound over time.

-

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good separation of the parent compound from its degradation products.

-

Detection: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer and used for detection.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working solutions at different concentrations to establish linearity.

-

Subject solutions of this compound to stress conditions (e.g., heat, acid, base, light, oxidation).

-

At specified time points, inject the stressed samples into the HPLC system.

-

Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

-

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.

-

Objective: To identify the major degradation products of this compound.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).

-

Procedure:

-

Separate the degradation products using the developed HPLC method.

-

Introduce the column effluent into the mass spectrometer.

-

Acquire full-scan mass spectra to determine the molecular weights of the degradation products.

-

Perform tandem MS (MS/MS) experiments on the molecular ions of the degradation products to obtain fragmentation patterns.

-

Propose structures for the degradation products based on their molecular weights and fragmentation patterns.[5][12][13]

-

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of this compound in the solid state.

-

Objective: To determine the thermal decomposition profile of this compound.

-

Instrumentation: TGA and DSC instruments.

-

TGA Procedure:

-

Place a small, accurately weighed sample of this compound in the TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).

-

Record the weight loss as a function of temperature. The resulting thermogram will show the onset temperature of decomposition and the percentage of weight loss at different stages.[1][14]

-

-

DSC Procedure:

-

Place a small, accurately weighed sample in a DSC pan.

-

Heat the sample at a constant rate.

-

Record the heat flow to or from the sample. The DSC thermogram will show endothermic or exothermic events associated with melting and decomposition.

-

Caption: General workflow for stability testing.

Conclusion

While specific quantitative stability data for this compound is limited in the current literature, a comprehensive understanding of its stability and decomposition can be inferred from the behavior of related N-nitroso and aniline compounds. This compound is expected to be sensitive to heat, light, and acidic conditions. The primary decomposition pathways likely involve reduction of the nitroso group, oxidation of the aromatic system, and acid-catalyzed denitrosation. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to perform detailed stability studies, generate quantitative data, and elucidate the specific decomposition pathways of this important molecule. Further computational studies could also provide valuable insights into the reaction mechanisms and kinetics of its degradation.

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Density functional study of the decomposition pathways of nitroethane and 2-nitropropane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Oxidation of 2-nitropropane by horseradish peroxidase. Involvement of hydrogen peroxide and of superoxide in the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Historical Synthesis of C-Nitroso Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-nitroso compounds, organic molecules containing the R-N=O functional group, have been a subject of chemical fascination for over a century. Their unique reactivity and colorful nature have led to their use in a variety of applications, from dye synthesis to their more recent investigation as nitric oxide donors in biological systems.[1] The high reactivity of the nitroso group, however, presents significant challenges in their synthesis, often leading to side reactions such as oxidation to the corresponding nitro compound or isomerization to an oxime.[2][3] This guide provides an in-depth exploration of the core historical methods developed for the preparation of these intriguing molecules, offering detailed experimental protocols and quantitative data to aid researchers in understanding and applying these classical transformations.

I. Oxidation of Primary Amines

The oxidation of primary aromatic and aliphatic amines represents one of the most fundamental and historically significant routes to C-nitroso compounds. A variety of oxidizing agents have been employed over the years, with varying degrees of success depending on the substrate and reaction conditions.

A. Oxidation with Caro's Acid (Peroxymonosulfuric Acid)

One of the earliest methods for the synthesis of nitrosoarenes involved the use of Caro's acid (H₂SO₅). This powerful oxidizing agent can effectively convert primary aromatic amines to their corresponding nitroso derivatives.[2]

Experimental Protocol: Synthesis of Nitrosobenzene from Aniline using Caro's Acid

-

Reagents: Aniline, Potassium peroxymonosulfate (source of Caro's acid in situ), Sulfuric acid, Diethyl ether, Ice.

-

Procedure:

-

A solution of potassium peroxymonosulfate is prepared in water and cooled in an ice bath.

-

Concentrated sulfuric acid is carefully added to the cooled peroxymonosulfate solution to generate Caro's acid in situ. The temperature should be maintained below 10 °C.

-

Aniline, dissolved in a minimal amount of sulfuric acid, is added dropwise to the cold Caro's acid solution with vigorous stirring. The reaction is exothermic and the temperature must be strictly controlled.

-

After the addition is complete, the reaction mixture is stirred for a short period (e.g., 30 minutes) at low temperature.

-

The reaction mixture is then poured onto crushed ice and extracted with diethyl ether.

-

The ether layer is washed with water, a dilute solution of sodium bicarbonate, and again with water.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude nitrosobenzene.

-

The product can be purified by steam distillation or recrystallization from ethanol.

-

Quantitative Data for Oxidation of Primary Amines

| Starting Amine | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Aniline | Caro's Acid | Water/H₂SO₄ | 0-10 | 30 min | Moderate | [2] |

| Substituted Anilines | H₂O₂ / [Mo(O)(O₂)₂(H₂O)(hmpa)] | CH₂Cl₂ | Room Temp | 14-72 h | 40-80 | [4] |

| Aniline | H₂O₂ / Heteropolyacids | Isooctane | 20 | 60 min | 76 (conversion) | [5] |

II. Electrophilic Nitrosation of Aromatic Compounds

Direct introduction of a nitroso group onto an aromatic ring via electrophilic substitution is a key historical method, particularly for electron-rich aromatic systems such as phenols and tertiary anilines. The electrophile in these reactions is typically the nitrosonium ion (NO⁺), generated from nitrous acid.

A. Nitrosation of Phenols

Phenols readily undergo nitrosation, primarily at the para-position, upon treatment with nitrous acid at low temperatures.[2]

Experimental Protocol: Synthesis of p-Nitrosophenol

-

Reagents: Phenol, Sodium nitrite, Sulfuric acid, Water, Ice.

-

Procedure:

-

Phenol is dissolved in a dilute solution of sulfuric acid and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the phenol solution with constant stirring, maintaining the low temperature.

-

The reaction mixture changes color, and a precipitate of p-nitrosophenol may form.

-

The mixture is stirred for an additional 30-60 minutes at low temperature.

-

The product is collected by filtration, washed with cold water, and can be recrystallized from hot water or a suitable organic solvent.

-

B. Nitrosation of Tertiary Aromatic Amines

Tertiary aromatic amines, such as N,N-dimethylaniline, are highly activated towards electrophilic attack and react readily with nitrous acid to yield p-nitroso derivatives.

Experimental Protocol: Synthesis of p-Nitroso-N,N-dimethylaniline

-

Reagents: N,N-dimethylaniline, Sodium nitrite, Hydrochloric acid, Ice.

-

Procedure: [1]

-

5 g of N,N-dimethylaniline is dissolved in 25 ml of concentrated hydrochloric acid.

-

Ice is added to the solution until the temperature is below 0 °C.

-

A solution of 3 g of sodium nitrite in a small amount of water is added slowly with stirring, ensuring the temperature does not exceed 8-10 °C.

-

The hydrochloride salt of N,N-dimethyl-4-nitrosoaniline precipitates as yellow needles.

-

After allowing the mixture to stand, the precipitate is filtered, washed with a small amount of dilute hydrochloric acid, and dried.

-

The free base can be obtained by treating the hydrochloride salt with a stoichiometric amount of sodium hydroxide.

-

Quantitative Data for Electrophilic Nitrosation

| Starting Material | Nitrosating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenol | NaNO₂ / H₂SO₄ | Water | < 10 | High | [2] |

| N,N-dimethylaniline | NaNO₂ / HCl | Water | < 10 | 87 | [1] |

III. The Fischer-Hepp Rearrangement